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Compound of Interest

Compound Name: Nickel;vanadium

Cat. No.: B15471391

An in-depth guide to the synthesis, characterization, and electrochemical evaluation of Nickel-
Vanadium Layered Double Hydroxides (NiV LDHs) for the oxygen evolution reaction (OER).

Application Notes
Introduction

Layered double hydroxides (LDHs) are a class of two-dimensional materials that have garnered
significant attention as highly efficient and cost-effective electrocatalysts for the water oxidation,
or oxygen evolution reaction (OER).[1][2][3][4] The general formula for LDHSs is [MII1-
XMIlIx(OH)2]x+(An-)x/n-yH20, where MIl and MIII are divalent and trivalent metal cations,
respectively, and An- represents interlayer anions.[3] Their unique layered structure provides a
high specific surface area and tunable electronic properties, making them ideal for catalysis.[1]

[5]

Among various LDH compositions, Nickel-Vanadium (NiV) LDHs have emerged as particularly
promising catalysts. The incorporation of vanadium into the nickel hydroxide lattice can
enhance catalytic activity by increasing the number of active sites and improving the intrinsic
activity of those sites.[1] The synergy between nickel and vanadium, sometimes with the
inclusion of a third metal like iron or cerium, leads to superior electrochemical performance,
characterized by low overpotentials and rapid reaction kinetics for water oxidation.[6][7]

Electrochemical Performance Data
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The performance of NiV-based LDH electrocatalysts is typically evaluated by several key
metrics, including the overpotential required to achieve a specific current density (commonly 10
mA cm~2), the Tafel slope, which indicates reaction kinetics, and long-term stability. A summary
of reported performance data for various NiV LDH compositions is presented below.

Overpotential

Catalyst Tafel Slope
. (n) @ Current Electrolyte Reference
Composition . (mV dec™?)
Density
_ 269 mV @ 10
NizV1Fe1-LDH 68 mV dec! 1.0 M KOH [6]
mA cm—2
_ 203 mV @ 10
NiVIr-LDH 55.3 mV dec™? 1.0 M KOH [8]
mA cm—2
pillared- 238 mV @ 10 )
) 62 mV dec™? Alkaline 9]
MOF@NiV-LDH mA cm~—2
NiV-LDH 341 mV @ 10 )
109 mV dec? Alkaline 9]
(precursor) mA cm—2
Nio.oVo.05Ceo0.05- -
Not specified 47 mV dec™! 1.0 M KOH [7]
LDH
NiV- 298 mV @ 50 N
Not specified 1.0 M KOH [10]
LDH@Mn203 mMA cm=—2
_ 195 mV @ 20 N ,
NiFeV-LDH Not specified Alkaline [3]
mA cm~—2

Experimental Protocols
Protocol 1: Synthesis of NiV-LDH Electrocatalyst

This protocol describes a common method for synthesizing NiV-LDH materials, adapted from
solvothermal and co-precipitation methods found in the literature.[9]

Materials:

 Nickel(ll) nitrate hexahydrate (Ni(NOs)2-6H20)
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Vanadyl sulfate hydrate (VOSOa-xH20) or Ammonium metavanadate (NH4VO3)

Urea (CO(NH2)2)

Deionized (DI) water

Ethanol

Procedure:
e Precursor Solution Preparation:

o Dissolve stoichiometric amounts of the nickel salt and the vanadium salt in a solvent,
which is often a mixture of DI water and ethanol or another organic solvent like DMF. A
typical molar ratio for Ni:V is 3:1, but this can be varied.

o Add an excess of urea to the solution. Urea acts as a hydrolysis agent that slowly
decomposes upon heating to provide a homogeneous supply of hydroxide ions, facilitating
uniform precipitation.

e Solvothermal/Hydrothermal Reaction:
o Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

o Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for
6 to 24 hours. The specific temperature and time will influence the crystallinity and
morphology of the resulting LDH.

e Product Collection and Purification:

After the reaction, allow the autoclave to cool to room temperature naturally.

[¢]

[e]

Collect the precipitate by centrifugation or vacuum filtration.

[e]

Wash the collected product repeatedly with DI water and ethanol to remove any unreacted
precursors and residual ions.

[e]

Dry the final NiV-LDH powder in a vacuum oven at 60-80°C overnight.
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Protocol 2: Electrochemical Evaluation for Water
Oxidation

This protocol outlines the standard procedure for assessing the OER performance of the
synthesized NiV-LDH catalyst using a three-electrode electrochemical setup.[11][12][13]

Materials and Equipment:

Working Electrode (WE): Glassy carbon electrode (GCE), nickel foam (NF), or carbon paper.
e Counter Electrode (CE): Platinum wire or graphite rod.

» Reference Electrode (RE): Saturated Calomel Electrode (SCE), Ag/AgCI, or Mercury-
Mercuric Oxide (Hg/HgO).

o Electrolyte: 1.0 M potassium hydroxide (KOH) solution.

o Catalyst Ink: Synthesized NiV-LDH powder, a conductive additive (e.g., carbon black), a
binder (e.g., 5 wt% Nafion solution), and a solvent (e.g., a water/isopropanol mixture).

e Potentiostat
o Electrochemical Cell
Procedure:

o Electrolyte Preparation: Prepare a 1.0 M KOH solution using high-purity KOH pellets and DI
water. Sparge the electrolyte with an inert gas (N2 or Ar) for at least 30 minutes before
measurements to remove dissolved oxygen.[11][12]

e Working Electrode Preparation:

o Prepare the catalyst ink by ultrasonically dispersing a specific amount of NiV-LDH powder
(e.g., 5 mg) with the conductive additive and binder in the solvent to form a homogeneous
slurry.

o Drop-cast a precise volume of the ink onto the surface of the working electrode substrate
(e.g., GCE) and allow it to dry, achieving a target catalyst loading (e.g., 1-4 mg cm~2).[11]
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e Electrochemical Cell Assembly:

o Assemble the three electrodes in the electrochemical cell containing the deaerated 1.0 M
KOH electrolyte.

o Ensure the electrodes are properly immersed and positioned.
e Electrochemical Measurements:

o Potential Conversion: All measured potentials should be converted to the Reversible
Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 x
pH + E°(Ref). For 1.0 M KOH, the pH is ~14.

o Conditioning: Before recording data, cycle the potential several times (e.g., using cyclic
voltammetry) to activate the catalyst surface.[13]

o Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the
potential at a slow scan rate (e.g., 5-10 mV s™1) from a non-faradaic region towards the
OER region (e.g., 1.0 to 2.0 V vs. RHE).[11][13] The resulting curve of current density vs.
potential is used to determine the overpotential at a given current density.

o iR Correction: Correct the LSV data for the uncompensated solution resistance (iR drop),
which can be determined using Electrochemical Impedance Spectroscopy (EIS).[12]

o Tafel Analysis: Plot the overpotential (n) versus the logarithm of the current density (log|j|).
The linear portion of this "Tafel plot" has a slope (the Tafel slope) that provides insight into
the OER mechanism.

o Stability Test: Perform chronoamperometry (constant potential) or chronopotentiometry
(constant current, e.g., 10 mA cm~2) for an extended period (e.g., 10-50 hours) to evaluate
the catalyst's durability.[10][11]

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical
evaluation of NiV-LDH for water oxidation.
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Caption: Experimental workflow for NiV-LDH synthesis and OER evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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